Hydrocodone-d3

Catalog No.
S3352988
CAS No.
136765-36-1
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocodone-d3

CAS Number

136765-36-1

Product Name

Hydrocodone-d3

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3

InChI Key

LLPOLZWFYMWNKH-PLQFRFGVSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4

Hydrocodone:

  • Primarily used as an opioid analgesic for managing moderate to severe pain National Library of Medicine, DailyMed: )
  • Research explores its potential role in cough suppression and dyspnea (shortness of breath) management National Institutes of Health, PubChem: )

Vitamin D3 (cholecalciferol):

  • Essential for bone health and calcium homeostasis National Institutes of Health, Office of Dietary Supplements: )
  • Research investigates its potential role in various conditions, including chronic pain, immune function, and cardiovascular health, although the evidence is often inconclusive National Institutes of Health, Office of Dietary Supplements: )

Combined Application:

  • The rationale for combining hydrocodone and vitamin D3 in research is not readily apparent.
  • Hydrocodone, as an opioid, primarily targets the central nervous system for pain relief, while vitamin D3 acts on various tissues throughout the body and may not directly impact pain perception.
  • Further research is necessary to understand any potential interactions or synergistic effects of combining these two compounds.

Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. Its chemical structure is represented by the formula C18H21NO3C_{18}H_{21}NO_3, with the addition of three deuterium atoms, making its molecular formula C18H18D3NO3C_{18}H_{18}D_3NO_3 and its average mass approximately 302.388 g/mol . Hydrocodone-d3 is primarily utilized in pharmacokinetic studies and research due to its isotopic labeling, which helps in tracing and understanding drug metabolism and interactions in biological systems.

Hydrocodone-d3 undergoes similar metabolic pathways as hydrocodone. It can be metabolized into several metabolites, including hydromorphone-d3 and norhydrocodone-d3. The primary metabolic reactions include:

  • O-demethylation: Catalyzed mainly by cytochrome P450 2D6, this reaction converts hydrocodone-d3 into hydromorphone-d3.
  • N-demethylation: Primarily mediated by cytochrome P450 3A4, leading to the formation of norhydrocodone-d3.
  • Hydroxylation: Both hydrocodone-d3 and its metabolites can undergo hydroxylation, forming various hydroxy metabolites that can further conjugate with glucuronic acid for excretion .

The synthesis of hydrocodone-d3 typically involves the following steps:

  • Starting Material: Codeine serves as the precursor.
  • Deuteration: Codeine is subjected to catalytic rearrangement in the presence of deuterated solvents or reagents, often using palladium or platinum catalysts in acidic conditions. This process incorporates deuterium into specific positions on the molecule.
  • Purification: The resulting product is purified through techniques such as chromatography to isolate hydrocodone-d3 from unreacted materials and byproducts .

Hydrocodone-d3 is primarily used in:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace drug metabolism and interactions without interference from endogenous compounds.
  • Analytical Chemistry: Utilized in liquid chromatography-tandem mass spectrometry methods for analyzing hydrocodone and its metabolites in biological samples.
  • Research: Helps in understanding opioid pharmacology and developing new analgesic drugs with improved safety profiles .

Interaction studies involving hydrocodone-d3 focus on its metabolic pathways and potential drug-drug interactions. Key findings include:

  • Cytochrome P450 Interactions: Hydrocodone-d3's metabolism is influenced by other substances that inhibit or induce cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), affecting its efficacy and safety profile.
  • Opioid Receptor Interactions: Studies have shown that co-administration with other opioids or central nervous system depressants can enhance sedative effects and increase the risk of respiratory depression .

Hydrocodone-d3 shares structural similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

CompoundStructurePotencyUnique Features
HydrocodoneC18H21NO3ModeratePrimary active form; widely used for pain relief
HydromorphoneC17H19NO3HighMore potent than hydrocodone; rapid onset
NorhydrocodoneC17H19NO3LowActive metabolite of hydrocodone
CodeineC18H21NO3LowNatural opiate; less potent than hydrocodone
FentanylC22H28N2OVery highSynthetic opioid; significantly more potent

Hydrocodone-d3's unique feature lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts . This specificity makes it invaluable for research applications where precise measurements are crucial.

XLogP3

2.2

Wikipedia

(5alpha)-3-Methoxy-17-(~2~H_3_)methyl-4,5-epoxymorphinan-6-one

Dates

Modify: 2023-08-19

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